molecular formula C23H38NO19Na B1165427 Galili antigen heptaose linked to BSA

Galili antigen heptaose linked to BSA

Cat. No.: B1165427
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Galili antigen heptaose linked to bovine serum albumin (BSA) is a synthetic glycoconjugate designed for immunological research. The Galili antigen, also known as the α-gal epitope, has the structure Galα1-3Galβ1-4GlcNAc-R . This epitope is absent in humans but abundant in non-primate mammals, making it a target for natural anti-Gal antibodies in humans, which constitute ~1% of immunoglobulins .

The heptaose (seven-sugar unit) variant linked to BSA (product code: GLY077-BSA) serves as a multivalent antigen carrier. BSA, a robust and immunogenic protein, enhances the stability and presentation of the carbohydrate moiety to immune cells . This conjugate is widely used in vaccine development, antibody production, and studies on immune activation mechanisms .

Properties

Molecular Formula

C23H38NO19Na

Synonyms

Galα1-3[Galβ1-4GlcNAcβ1-3]2Galβ1-4Glc

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations in Galili Antigen Conjugates

Galili Antigen Nonaose/Undecaose Linked to BSA
  • Structure : Extended α-gal epitopes with nine sugars (GLY078-BSA) or eleven sugars (GLY079-BSA) .
  • However, synthesis complexity and steric hindrance may limit accessibility compared to heptaose .
  • Applications : Used in high-avidity binding assays and studies requiring prolonged antibody engagement .
Galili Antigen Linked to Alternative Carriers
  • Desthiobiotin (Linker-DBT-A) : Facilitates reversible binding in affinity chromatography .
  • Maleimide (Linker-MAL-A) : Enables covalent conjugation to thiol-containing molecules for targeted drug delivery .
  • Terminal Azide/Alkyne (Linker-N3-B, Linker-C≡CH-A) : Designed for "click chemistry" applications, such as bioconjugation and glycan array fabrication .

Comparison with Non-α-Gal Epitope Conjugates

Globo Series Antigens Linked to BSA
  • Globo-A Heptaose-BSA (GLY124-BSA) : Targets the P blood group antigen (structure: GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4) .
    • Applications : Cancer research (e.g., targeting globo-series antigens on tumors) and antibody production against P-antigen-expressing pathogens .
    • Key Difference : Unlike α-gal, Globo-A is present in humans, limiting its use in autoimmune studies but expanding utility in oncology .
Blood Group Antigens (e.g., H Antigen Pentaose-BSA)
  • Structure : Fucosylated lacto-N-neotetraose .
  • Applications : Blood typing, immune tolerance studies, and anti-infective therapies .

Functional and Immunological Comparisons

Compound Target Antibody Immune Activation Mechanism Key Advantage Limitation
Galili Heptaose-BSA Anti-Gal Activates B cells via anti-Gal binding, enhancing antigen presentation to T cells High immunogenicity in humans Limited to α-gal-specific applications
Globo-A Heptaose-BSA Anti-P1/Pk Binds to anti-globo antibodies, triggering complement-mediated cytotoxicity Relevance in cancer and bacterial infections Restricted to P-antigen-expressing systems
Blood Group H Antigen-BSA Anti-H Modulates immune tolerance in mucosal surfaces Utility in transfusion medicine Low immunogenicity in non-secretors

Vaccine Development

  • Galili Heptaose-BSA: Induces rapid anti-Gal production (100-fold increase in IgG titers within 2 weeks in xenograft recipients) . Used in autologous tumor vaccine strategies by converting tumors into antigen-presenting platforms .
  • Globo-A Heptaose-BSA : Demonstrates efficacy in preclinical models of breast cancer, where anti-globo antibodies target tumor-associated antigens .

Diagnostic Tools

  • Glycan Microarrays : Galili heptaose derivatives (e.g., azide/alkyne-linked) are immobilized on arrays to profile anti-Gal antibody diversity .

Limitations and Challenges

  • Anti-Gal Variability: Human anti-Gal levels vary (0.1–1% of immunoglobulins), affecting reproducibility in vaccine studies .
  • Carrier Immunogenicity: BSA itself may elicit unwanted immune responses, necessitating alternative carriers (e.g., virus-like particles) in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.